Technical Monograph: Stereochemical Divergence of Fluvoxamine Isomers
Technical Monograph: Stereochemical Divergence of Fluvoxamine Isomers
The following technical guide details the stereochemical, pharmacological, and analytical distinctions between the (E)- and (Z)-isomers of Fluvoxamine.
Critical Analysis of (E)-Fluvoxamine (API) vs. (Z)-Fluvoxamine (Impurity)
Executive Summary
Fluvoxamine is a potent Selective Serotonin Reuptake Inhibitor (SSRI) used extensively in the treatment of Obsessive-Compulsive Disorder (OCD) and Major Depressive Disorder (MDD).[1] The drug's efficacy is strictly dependent on the geometry of its C=N oxime double bond. The (E)-isomer (trans-isomer) is the pharmacologically active pharmaceutical ingredient (API), while the (Z)-isomer (cis-isomer) is a significantly less active impurity formed during synthesis or via photoisomerization.
Regulatory bodies (USP, EP) mandate strict limits on the Z-isomer content (typically NMT 0.5%) due to its lack of therapeutic efficacy and potential to compromise the drug's safety profile. This guide delineates the structural mechanisms, pharmacological differences, and validated protocols for the isolation and quantification of these isomers.
Chemical Foundation & Stereochemistry
The Oxime Geometry
Fluvoxamine belongs to the 2-aminoethyl oxime ether class.[2][3] The stereocenter of interest is the imine (C=N) bond. According to Cahn-Ingold-Prelog (CIP) priority rules:
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Nitrogen Substituents: The alkoxy group (–O–CH₂CH₂NH₂) has higher priority than the lone pair.
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Carbon Substituents: The 4-(trifluoromethyl)phenyl group has higher priority than the 4-methoxybutyl chain.
Configuration:
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(E)-Fluvoxamine: The high-priority groups (Alkoxy and Phenyl) are on opposite sides (Entgegen). This is the thermodynamically stable and active form.
-
(Z)-Fluvoxamine: The high-priority groups are on the same side (Zusammen). This is the impurity.
Structural Logic Diagram
The following diagram illustrates the geometric relationship and the transformation pathway.
[4][5]
Pharmacological Divergence
The stereochemistry of the C=N bond dictates the molecule's ability to bind to the Serotonin Transporter (SERT).
| Feature | (E)-Fluvoxamine | (Z)-Fluvoxamine |
| Role | Active Pharmaceutical Ingredient | Impurity / Degradant |
| SERT Affinity (Ki) | High (nM range) | Negligible / Inactive |
| Therapeutic Effect | Inhibits 5-HT reuptake, increasing synaptic serotonin. | Does not effectively inhibit 5-HT reuptake. |
| Toxicity Profile | Dose-dependent toxicity at high levels. | Generally lower acute toxicity, but considered a contaminant. |
| Origin | Controlled Organic Synthesis | Synthetic byproduct or UV-induced degradation. |
Mechanistic Insight: The binding pocket of the SERT protein is highly stereospecific. The spatial arrangement of the (E)-isomer allows the trifluoromethylphenyl moiety and the aminoethyl chain to dock precisely into the transporter's hydrophobic and ionic binding sites. The (Z)-isomer's "bent" configuration creates steric hindrance, preventing effective docking.
Synthesis & Process Control
Synthetic Pathway
The synthesis of Fluvoxamine involves the condensation of a ketone with hydroxylamine to form an oxime, followed by O-alkylation.[4]
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Oximation: Reaction of 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one with hydroxylamine.[4] This step is not stereospecific and produces a mixture of E and Z isomers.
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Alkylation: The oxime reacts with 2-chloroethylamine.[1][2][4][5]
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Purification (Critical): The crude product contains both isomers. The Z-isomer is removed via recrystallization (typically using acetonitrile or toluene) or acid treatment, driving the equilibrium toward the thermodynamically more stable E-isomer.
Photoisomerization (Stability Risk)
Fluvoxamine solutions are highly sensitive to UV light (specifically UVB, 290–320 nm).[6] Upon irradiation, the C=N bond absorbs energy, entering an excited triplet state that allows rotation around the double bond, resulting in up to 50% conversion to the Z-isomer in aqueous solution.
Protocol Implication: All analytical handling of Fluvoxamine must be performed under amber light or UV-shielded conditions to prevent artifactual generation of the Z-isomer during testing.
Analytical Protocol: Separation & Quantification
To ensure drug safety, researchers must utilize a stability-indicating HPLC method capable of resolving the Z-isomer from the E-isomer with high specificity.
Validated HPLC Methodology
Objective: Quantify (Z)-Fluvoxamine impurity levels (Limit: NMT 0.5%).
Chromatographic Conditions:
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Column: C8 or C18 (e.g., Phenomenex Luna C8, 5 µm, 250 x 4.6 mm).
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Mobile Phase: Buffer : Acetonitrile (60 : 40 v/v).[3][7]
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Buffer Preparation: 50 mM Potassium Dihydrogen Phosphate (KH₂PO₄) adjusted to pH 7.0 with KOH or H₃PO₄.
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Note: Some USP monographs suggest a mobile phase of Buffer:Acetonitrile:Methanol (45:45:10) with an acidic buffer (pH 3.0) containing 1-pentanesulfonic acid sodium salt. The method below is a simplified stability-indicating protocol often cited in literature.
-
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Detection: UV @ 234 nm (Isosbestic point proximity) or 254 nm.
-
Injection Volume: 20 µL.
-
Temperature: Ambient (25°C).
System Suitability Criteria (Self-Validating):
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Resolution (Rs): NLT 3.0 between (Z)-Fluvoxamine and (E)-Fluvoxamine peaks.
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Tailing Factor: NMT 2.0 for the main peak.
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Relative Retention Time (RRT):
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(Z)-Fluvoxamine: ~0.8 - 0.9 (Elutes before the E-isomer).
-
(E)-Fluvoxamine: 1.0.
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Step-by-Step Workflow
Protocol Execution Notes
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Standard Preparation: Use USP Fluvoxamine Maleate RS (Reference Standard).[8][9] If a specific Z-isomer standard is unavailable, generate it in situ for identification purposes by exposing a small aliquot of the E-isomer solution to UV light (254 nm) for 30 minutes. The new peak appearing at RRT ~0.8 is the Z-isomer.
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Integration: Integrate the small peak eluting immediately before the main peak. Ensure the baseline is flat; the Z-isomer peak is often broad if the buffer pH is not strictly controlled.
References
-
European Pharmacopoeia (Ph.[10] Eur.) . Fluvoxamine Maleate Monograph. Strasbourg, France: Council of Europe. Link
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United States Pharmacopeia (USP) . Fluvoxamine Maleate: Official Monograph. Rockville, MD: United States Pharmacopeial Convention. Link
-
Miolo, G., et al. (2002) .[6] "Photoisomerization of Fluvoxamine Generates an Isomer That Has Reduced Activity on the 5-hydroxytryptamine Transporter."[6] European Journal of Pharmacology, 450(3), 223-229.[6]
-
Souri, E., et al. (2015) .[3] "A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms." Iranian Journal of Pharmaceutical Research, 14(4), 1059–1065.[3]
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Odai, K., Sugimoto, T., & Ito, E. (2020) .[11] "Quantum chemical calculation of intrinsic reaction coordinates from trans to cis structure of fluvoxamine." Biophysics and Physicobiology, 17, 133-140.
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- 2. US9783492B2 - Process for the preparation of fluvoxamine maleate - Google Patents [patents.google.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BE1012819A6 - Method of preparation of the maleate fluvoxamine. - Google Patents [patents.google.com]
- 6. Photoisomerization of fluvoxamine generates an isomer that has reduced activity on the 5-hydroxytryptamine transporter and does not affect cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
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